molecular formula C6H8BrN3O2S B8462147 N-(5-bromopyrimidin-2-yl)-N-methylmethanesulfonamide

N-(5-bromopyrimidin-2-yl)-N-methylmethanesulfonamide

Cat. No. B8462147
M. Wt: 266.12 g/mol
InChI Key: RXXZFUDBSPNKQE-UHFFFAOYSA-N
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Patent
US08158820B2

Procedure details

Sodium hydride (0.22 g, 60% in oil) was added to a solution of (5-bromopyrimidin-2-yl)methylamine (0.85 g) in DMF (10 ml) at 0° C. and stirred for 30 min. Methanesulphonyl chloride (0.62 g) was added dropwise, the mixture warmed to RT and stirred for a further 2 h. The reaction was quenched with water and then extracted with EtOAc. The organics were washed with water, dried, and evaporated under reduced pressure. The residue was purified by chromatography on silica eluting with 1% methanol/DCM. Yield 0.42 g
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
0.85 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Br:3][C:4]1[CH:5]=[N:6][C:7](CN)=[N:8][CH:9]=1.[CH3:12][S:13](Cl)(=[O:15])=[O:14].[CH3:17][N:18](C=O)C>>[Br:3][C:4]1[CH:9]=[N:8][C:7]([N:18]([CH3:17])[S:13]([CH3:12])(=[O:15])=[O:14])=[N:6][CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.22 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0.85 g
Type
reactant
Smiles
BrC=1C=NC(=NC1)CN
Name
Quantity
10 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.62 g
Type
reactant
Smiles
CS(=O)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for a further 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The organics were washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica eluting with 1% methanol/DCM

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
BrC=1C=NC(=NC1)N(S(=O)(=O)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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